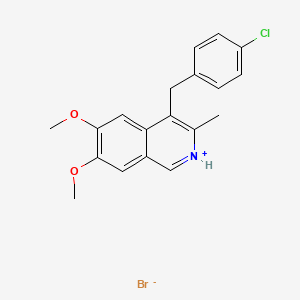
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorobenzyl group, dimethoxy groups, and a methylisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-chlorobenzyl chloride with 6,7-dimethoxy-3-methylisoquinoline in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.
6,7-Dimethoxy-3-methylisoquinoline: Contains the isoquinoline core but lacks the p-chlorobenzyl group.
4-Chlorobenzyl alcohol: Similar structure but with an alcohol group instead of the isoquinoline core
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline hydrobromide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
62334-40-1 |
|---|---|
Fórmula molecular |
C19H19BrClNO2 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C19H18ClNO2.BrH/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12;/h4-7,9-11H,8H2,1-3H3;1H |
Clave InChI |
STWZFTQMDXERKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2C=[NH+]1)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



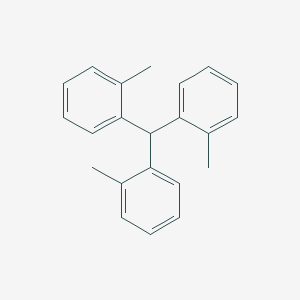
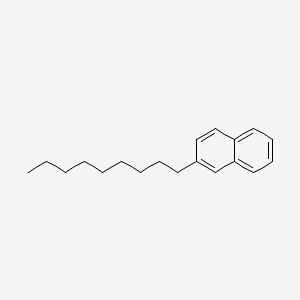
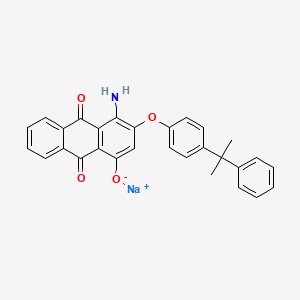


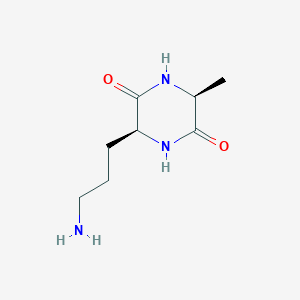
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
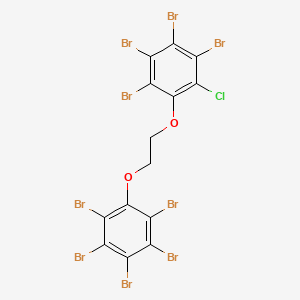

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
